molecular formula C12H12ClNO3 B1310452 Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 133747-67-8

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B1310452
CAS No.: 133747-67-8
M. Wt: 253.68 g/mol
InChI Key: DZQPAOOPYWBZFZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidine ring, which is further substituted with a carboxylate ester and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.

    Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

    Oxidation: The ketone group is introduced via an oxidation reaction, often using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and methanol.

Scientific Research Applications

Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the ester and ketone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with a fluorine atom instead of chlorine.

    Methyl 1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure with a methyl group instead of chlorine.

Uniqueness: Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other substituents.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPAOOPYWBZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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